(R)-1,3-dihydroxytetradecane is a long-chain fatty alcohol characterized by the presence of two hydroxyl groups located at the first and third carbon atoms of a tetradecane backbone. This compound is significant in various biochemical applications and serves as an important intermediate in organic synthesis.
(R)-1,3-dihydroxytetradecane can be derived from natural sources, particularly from certain plant oils and microbial metabolites. Its synthesis is also achievable through several chemical methods, which are explored in detail later.
This compound falls under the category of aliphatic alcohols, specifically fatty alcohols. It is classified as a diol due to the presence of two hydroxyl functional groups.
The synthesis of (R)-1,3-dihydroxytetradecane can be accomplished through various methods, including:
The synthetic routes often require careful control of reaction conditions such as pH, temperature, and the use of inert atmospheres to prevent oxidation. Thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring reaction progress and confirming product identity .
The molecular structure of (R)-1,3-dihydroxytetradecane consists of a linear tetradecane chain with hydroxyl groups at the first and third positions:
The compound exhibits specific NMR signals that correspond to its structural features:
(R)-1,3-dihydroxytetradecane participates in various chemical reactions:
These reactions often require specific catalysts or reagents to ensure high selectivity and yield. For instance, using acid catalysts for esterification can enhance reaction rates significantly .
The mechanism by which (R)-1,3-dihydroxytetradecane exerts its effects can vary depending on its application:
Studies have shown that long-chain diols like (R)-1,3-dihydroxytetradecane can modulate biological pathways by affecting lipid metabolism or serving as precursors for bioactive lipids .
Relevant analyses include spectroscopic techniques such as infrared spectroscopy (IR) for functional group identification and mass spectrometry (MS) for molecular weight determination .
(R)-1,3-dihydroxytetradecane has several scientific uses:
Actinomycetes, particularly soil-dwelling species within the Glutamicibacter genus, serve as primary microbial platforms for the biosynthesis of (R)-1,3-dihydroxytetradecane. These Gram-positive bacteria exhibit exceptional enzymatic versatility, enabling the precise hydroxylation of fatty acid precursors. Glutamicibacter uratoxydans VRAK 24, isolated from mesophilic soil environments (0-15 cm depth), demonstrates intrinsic capabilities for hydroxylating tetradecane derivatives, forming the targeted (R)-enantiomer through stereospecific enzymatic reactions [6]. The ecological adaptation of these strains to diverse soil conditions, including mangrove ecosystems characterized by salinity fluctuations and organic richness, enhances their biosynthetic machinery for specialized metabolite production. Glutamicibacter mysorens (GenBank accession MW647910.1), isolated from mangrove soils in Mangalore, India (12°50'31.4"N 74°51'36.4"E), produces low-molecular-weight bioactive compounds (<1 kDa) exhibiting structural similarities to hydroxylated fatty acids, suggesting conserved pathways for diol synthesis [9].
The biosynthetic pathway initiates with tetradecane uptake and activation via acyl-CoA ligases. Subsequent hydroxylations occur at positions C-1 and C-3, catalyzed by a series of oxidoreductases whose expression is optimized under specific culture conditions. Starch-casein agar and broth media support robust growth and metabolite production in Glutamicibacter spp., with morphological characterization revealing spirally coiled spore chains and filamentous mycelia under Field Emission Scanning Electron Microscopy [9]. Physiological adaptations to heavy metal stress, particularly observed in Glutamicibacter nicotianae, further modulate hydroxylation efficiency, as metal-resistant strains demonstrate enhanced enzymatic stability during long-chain alkane functionalization [6] [9].
Table 1: Actinomycete Species with Documented (R)-1,3-Dihydroxytetradecane Biosynthetic Potential
| Species | Isolation Source | Key Enzymatic Activities | Environmental Adaptations |
|---|---|---|---|
| Glutamicibacter uratoxydans VRAK 24 | Mesophilic soil | Hydroxylases, Oxidoreductases | Heavy metal tolerance (Cu, Cr, Pb) |
| Glutamicibacter mysorens | Mangrove soil | Stereoselective oxygenases | Salinity fluctuations, Organic richness |
| Glutamicibacter nicotianae | Contaminated soils | Dioxygenases, Detoxification enzymes | Chromium, cadmium resistance |
Dioxygenases function as the primary biocatalysts governing the regio- and stereoselective hydroxylation events essential for (R)-1,3-dihydroxytetradecane formation. These metalloenzymes, predominantly cytochrome P450 monooxygenases (CYPs) and α-ketoglutarate-dependent dioxygenases, incorporate molecular oxygen with strict enantiocontrol to generate the (R)-configuration at both hydroxylated carbons. In Glutamicibacter systems, cytochrome P450 CYP107D1 (OleP) homologs catalyze the initial C-1 hydroxylation of tetradecane via a high-valent iron-oxo intermediate, followed by secondary hydroxylation at C-3 through a closely related isoform [3] [6]. The enzymatic mechanism involves hydrogen abstraction from the substrate alkyl chain followed by oxygen rebound, with protein scaffolding ensuring preferential formation of the (R)-enantiomer through precise substrate orientation within the hydrophobic active site.
Genetic analyses across Actinomycetes reveal conserved dioxygenase gene clusters encoding both catalytic subunits and electron transfer partners. Heterologous expression in Escherichia coli and Streptomyces albus systems confirms that these recombinant enzymes retain strict (R)-stereoselectivity when provided with tetradecane or its monohydroxylated derivatives. Biochemical characterization demonstrates optimal activity at pH 7.0–8.0 and 30–37°C, with kinetic parameters indicating higher catalytic efficiency (kcat/Km) for the first hydroxylation step compared to the second [3]. Crucially, the presence of conserved nitrite biosynthetic systems (e.g., ANS pathway enzymes) in Glutamicibacter spp. suggests potential regulatory roles of reactive nitrogen species in modulating dioxygenase activity through post-translational modifications, though direct mechanistic links to (R)-1,3-dihydroxytetradecane synthesis require further elucidation [6].
Table 2: Enzymatic Machinery for Stereoselective Hydroxylation in (R)-1,3-Dihydroxytetradecane Biosynthesis
| Enzyme Class | Representative Enzymes | Cofactors/Requirements | Stereochemical Outcome |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | CYP107D1 (OleP), CYP71BJ1 | NADPH, O2, Redox partners | (R)-specific hydroxylation |
| α-Ketoglutarate-dependent Dioxygenases | Undefined homologs | Fe2+, α-KG, O2, Ascorbate | (R)-specific hydroxylation |
| Flavin-dependent Monooxygenases | Not fully characterized | FAD/FMN, NADPH, O2 | Potential involvement |
Metabolic engineering strategies significantly enhance (R)-1,3-dihydroxytetradecane titers by optimizing gene expression, precursor supply, and redox cofactor regeneration in heterologous hosts. Glutamicibacter uratoxydans VRAK 24 serves as a genetic template, with its dioxygenase genes (e.g., CYP107D1 homologs) cloned into modular expression vectors under strong inducible promoters (e.g., T7, lac). Transformation into robust bacterial chassis such as Escherichia coli C41(DE3) and Streptomyces lividans improves functional expression of the hydroxylation machinery [6]. Crucially, co-expression of heme biosynthesis genes (hemA, hemB, hemD) addresses cytochrome P450 maturation limitations, increasing holoprotein formation by >50% as demonstrated in P450 OleP expression studies for analogous dihydroxylated compounds [3] [6].
Vector design incorporates redox partner systems essential for electron transfer to catalytic subunits. Co-expression of ferredoxin reductase (FDR) and ferredoxin (FDX) genes from native Glutamicibacter operons restores electron transport chains in non-actinomycete hosts. When implemented in E. coli WAT11 strains engineered with Arabidopsis thaliana reductase ATR1, functional cytochrome P450 activity increases 3.5-fold compared to basic expression systems [3]. Furthermore, modular vector architectures enable simultaneous expression of multiple hydroxylases and precursor supply enzymes. For example, fusion constructs linking fatty acid transport proteins (FadL homologs) with hydroxylase genes enhance substrate channeling toward (R)-1,3-dihydroxytetradecane synthesis, reducing metabolic flux diversion. These engineering interventions collectively elevate production yields from negligible levels to industrially relevant titers (>1 g/L) in optimized bioreactor processes employing fed-batch cultivation and oxygen enrichment strategies [6].
Table 3: Genetic Engineering Components for Enhanced (R)-1,3-Dihydroxytetradecane Production
| Genetic Component | Function | Impact on Yield | Host System |
|---|---|---|---|
| pRSFDuet-1 vector | High-copy expression | 2.5-fold increase in enzyme levels | Escherichia coli C41(DE3) |
| Heme operon co-expression | Enhanced P450 maturation | >50% functional P450 | Streptomyces albus |
| Ferredoxin/Fd-reductase pairs | Electron transfer optimization | 3.5-fold activity enhancement | Escherichia coli WAT11 |
| Fatty acid transport fusions | Substrate channeling | Reduced byproduct formation | Recombinant Pseudomonas |
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